2-cyclopropyl-2-methylpropanethioamide
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Overview
Description
2-cyclopropyl-2-methylpropanethioamide is a chemical compound with the molecular formula C7H13NS. It belongs to the family of thioamides and is widely used in chemical and biological research. This compound is known for its unique structural properties, which include a cyclopropyl group and a thioamide functional group.
Preparation Methods
The synthesis of 2-cyclopropyl-2-methylpropanethioamide can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with methyl iodide (CH3I) to yield this compound. Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2-cyclopropyl-2-methylpropanethioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.
Hydrolysis: The thioamide group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-cyclopropyl-2-methylpropanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-methylpropanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-cyclopropyl-2-methylpropanethioamide can be compared with other similar compounds, such as:
2-methylpropanethioamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the thioamide functional group, leading to different chemical properties.
Thioacetamide: Contains a thioamide group but lacks the cyclopropyl and methyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and thioamide functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2353540-48-2 |
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Molecular Formula |
C7H13NS |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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